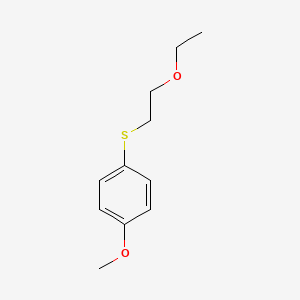

4-Methoxyphenyl 2-ethoxyethyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyphenyl 2-ethoxyethyl sulfide is an organic compound with the molecular formula C11H16O2S and a molecular weight of 212.31. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, an ethoxyethyl group, and a sulfide linkage. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-ethoxyethyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenyl thiol with 2-bromoethyl ethyl ether under basic conditions. The reaction typically proceeds as follows:

- Dissolve 4-methoxyphenyl thiol in an organic solvent such as dichloromethane.

- Add a base such as potassium carbonate to the solution.

- Introduce 2-bromoethyl ethyl ether to the reaction mixture.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 2-ethoxyethyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

Oxidation: 4-Methoxyphenyl 2-ethoxyethyl sulfoxide, 4-Methoxyphenyl 2-ethoxyethyl sulfone.

Reduction: 4-Methoxyphenyl 2-ethoxyethyl thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

The compound has been studied for its pharmacological properties, particularly its anti-inflammatory and antimicrobial activities. Research indicates that derivatives related to 4-Methoxyphenyl 2-ethoxyethyl sulfide can inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound exhibit antimicrobial properties against various pathogens. For example, derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against strains like Staphylococcus aureus and Escherichia coli, indicating their potential as effective antibacterial agents .

Material Science Applications

In materials chemistry, this compound has been utilized as a hole-transport material in perovskite solar cells. Its unique electronic properties facilitate efficient charge transport, contributing to the overall performance of solar cell devices .

Case Studies

- Anti-inflammatory Research

- Antimicrobial Efficacy

-

Material Performance

- Research on perovskite solar cells indicated that incorporating this compound improved device efficiency due to enhanced hole mobility, making it a candidate for future solar technology advancements .

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 2-ethoxyethyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy and ethoxyethyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenyl methyl sulfide: Similar structure but with a methyl group instead of an ethoxyethyl group.

4-Methoxyphenyl ethyl sulfide: Similar structure but with an ethyl group instead of an ethoxyethyl group.

4-Methoxyphenyl propyl sulfide: Similar structure but with a propyl group instead of an ethoxyethyl group.

Uniqueness

4-Methoxyphenyl 2-ethoxyethyl sulfide is unique due to the presence of both methoxy and ethoxyethyl groups, which can influence its chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biologische Aktivität

4-Methoxyphenyl 2-ethoxyethyl sulfide, with the molecular formula C11H16O2S, is an organic compound that has garnered attention for its unique structural features and potential biological activities. This compound contains a methoxy group attached to a phenyl ring, an ethoxyethyl group, and a sulfide linkage, making it a candidate for various applications in medicinal chemistry and biological research.

The presence of the sulfide group in this compound allows it to participate in various chemical reactions, including oxidation and reduction. These reactions can lead to the formation of reactive intermediates that may interact with biological molecules, influencing its biological activity. The compound can undergo:

- Oxidation : Conversion to sulfoxide or sulfone.

- Reduction : Formation of the corresponding thiol.

- Substitution : Replacement of the ethoxyethyl group with other functional groups.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies suggest that derivatives of this compound may inhibit the growth of various bacteria, including strains of Mycobacterium tuberculosis (Mtb) .

- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and psoriasis .

- Antioxidant Activity : The compound may possess antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells .

The mechanism of action for this compound involves its interaction with various molecular targets. The sulfide group can be oxidized or reduced, leading to reactive intermediates that interact with biological molecules. The methoxy and ethoxyethyl groups influence the compound's solubility and reactivity, potentially affecting its overall biological activity .

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated the efficacy of compounds related to this compound against Mtb. The results indicated that certain derivatives displayed promising in vitro activity against both H37Rv and Erdman strains when cultured under specific conditions .

- Inflammation Modulation : Research on similar compounds revealed their ability to modulate inflammatory pathways by inhibiting TNF-α production. This suggests that this compound could be explored for its potential in treating inflammatory conditions .

- Toxicity Studies : In vivo pharmacokinetic studies demonstrated that while some derivatives showed high bioavailability and tolerability, others were poorly absorbed and exhibited limited efficacy in animal models . This highlights the importance of structural modifications in enhancing therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(4-methoxyphenyl) sulfide | Disulfide | Exhibits different physical properties due to bisulfide structure |

| 3-Ethoxy-4-methylphenyl methyl sulfide | Methylated variant | Shows variations in biological activity due to methyl substitution |

| 4-[(2-Ethoxyethyl)thio]phenol | Phenolic compound | Possesses distinct reactivity due to phenolic hydroxyl group |

The unique combination of the methoxy group and ethoxyethyl sulfide moiety differentiates this compound from these similar compounds, potentially influencing its reactivity and biological activity.

Eigenschaften

IUPAC Name |

1-(2-ethoxyethylsulfanyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-3-13-8-9-14-11-6-4-10(12-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWUOSCQRHOJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.